![molecular formula C16H22O7 B573272 (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 159922-67-5](/img/structure/B573272.png)
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
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Description
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a useful research compound. Its molecular formula is C16H22O7 and its molecular weight is 326.345. The purity is usually 95%.
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Scientific Research Applications
Mechanisms of Bond Cleavage and Reactivity
One study reviews the acidolysis mechanisms of lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the degradation process. This suggests potential applications in lignin degradation and biofuel production research, where understanding the breakdown of complex organic polymers is crucial (Yokoyama, 2015).
Antioxidant Properties and Biological Activities
The diverse biological and pharmacological activities of flavonoids, a class of polyphenols with structures similar to the compound , are extensively reviewed. The study emphasizes the relationship between chemical structure and health benefits, suggesting potential applications in the development of therapeutic agents for various diseases, including neurodegenerative disorders, cancer, and heart diseases (Ahmed et al., 2020).
Renewable Chemical Feedstocks
Research on converting plant biomass into valuable chemicals identifies 5-Hydroxymethylfurfural (HMF) and its derivatives as key intermediates for producing a wide range of materials, including polymers and fuels. This underscores the potential of compounds with similar structures in sustainable chemistry and material science (Chernyshev et al., 2017).
Analytical Methods for Antioxidant Activity
A review of methods for determining antioxidant activity presents various assays that could be applicable for evaluating compounds like "(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol." This knowledge aids in assessing the potential antioxidant properties of new compounds in food engineering and pharmaceutical research (Munteanu & Apetrei, 2021).
Environmental and Health Impacts of Chemical Compounds
Studies on environmental pollutants and bioremediation strategies highlight the importance of understanding the ecological and health impacts of chemical compounds. For example, research on the bioremediation of pyrene using Mycobacterium strains underscores the need for studies on the environmental fate and potential toxicity of complex organic molecules (Qutob et al., 2022).
properties
IUPAC Name |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIVVNHQGPJZBP-UXXRCYHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659742 |
Source
|
Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159922-67-5 |
Source
|
Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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